1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound features a thiourea core with an ethyl group, a phenyl group, and a pyridin-4-ylmethyl group attached to it, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea typically involves the reaction of ethyl isothiocyanate with a primary amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
C2H5NCS+C6H5NH2+C5H4CH2NH2→C2H5NHC(S)NHC6H5CH2C5H4N
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and pyridin-4-ylmethyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of certain materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, such as antiproliferative activity against cancer cells or enzyme inhibition in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-pyridinyl)thiourea: Similar structure but lacks the ethyl group, which may affect its biological activity and chemical reactivity.
1-Ethyl-3-phenylthiourea:
1-Phenyl-3-(4-pyridinylmethyl)urea: Similar structure but with an oxygen atom instead of sulfur, which can significantly alter its chemical properties and biological activity.
Uniqueness
1-Ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1-ethyl-3-phenyl-1-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-2-18(12-13-8-10-16-11-9-13)15(19)17-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPJGVWZZYRALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.